methyl 4-(3-chloro-4-methylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
The description of a chemical compound typically includes its IUPAC name, common name, and structural formula. It may also include information about its class or family of compounds and its role or use.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reaction conditions, and the yield of the product. It would also consider any challenges or difficulties encountered during the synthesis.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound. It would look at the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would look at the reactants and products of these reactions, the conditions under which they occur, and the mechanisms by which they happen.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It would also look at its reactivity with other substances.Scientific Research Applications
Metabolism and Excretion Patterns
One notable application of related chemical compounds in scientific research involves studying their metabolism and excretion patterns in humans. For example, studies on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, an orexin 1 and 2 receptor antagonist, provide insights into the complex pathways involved in the metabolism of such compounds. This research highlights how the compound is predominantly eliminated via feces, with a longer half-life for plasma radioactivity indicating the presence of slowly cleared metabolites (Renzulli et al., 2011).
Pharmacokinetics and Bioavailability
Another critical area of application is understanding the pharmacokinetics and bioavailability of these compounds through different administration routes. Research on piroxicam, a chemically related compound, assessed these parameters in both rodents and humans. This study revealed significant differences in plasma half-life across species and determined that the rectal bioavailability of the drug is similar to its oral bioavailability, suggesting alternative routes for drug administration (Schiantarelli et al., 1981).
Impact on Sleep Patterns
Chemical compounds with a similar molecular structure have been utilized in research to explore their effects on sleep patterns in normal subjects. Studies have shown that such compounds can significantly modify sleep parameters, including decreasing sleep onset latency and altering sleep duration and quality. This research underscores the potential therapeutic applications of these compounds in treating sleep disorders (Krieger et al., 1983).
Anesthesia Applications
In the context of anesthesia, research has focused on the utility of certain benzodiazepine derivatives, like midazolam, for induction and maintenance during short surgical procedures. These studies have evaluated the quality of induction, maintenance, and awakening characteristics, providing valuable information for clinical anesthesia practice. The findings indicate the effectiveness of midazolam in producing a profound period of amnesia and reducing the frequency of vomiting post-surgery (Fragen et al., 1981).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and environmental impact. It would also consider any precautions that need to be taken when handling the compound.
Future Directions
This would involve considering potential future research directions. It could include ideas for new syntheses, new reactions, or new applications for the compound.
I hope this general outline is helpful. For a more specific analysis, I would recommend consulting a chemistry textbook or a professional chemist.
properties
IUPAC Name |
methyl 4-(3-chloro-4-methylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO4S/c1-10-3-5-12(8-13(10)18)20-9-16(17(21)24-2)25(22,23)15-7-11(19)4-6-14(15)20/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRLHHKYNASWEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(3-chloro-4-methylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide |
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